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The Discovery and Optimization Journey

The discovery of fulacimstat began with a high-throughput screen (HTS) of over 2.5 million compounds

from the Bayer library, using recombinant human chymase and a fluorogenic peptide substrate [1].

Initial Hit and Hit-to-Lead

The screening identified compound 1, a 1,2,4-triazin-dione derivative, as a promising starting point [1]. The

early-stage optimization is summarized below:

Stage Key Finding Experimental Evidence/Protocol

HTS Hit
(Compound
1)

Modest inhibitory activity (IC₅₀ = 2.2 µM

human chymase), good selectivity against
other serine proteases (trypsin, plasmin,

thrombin), favorable physicochemical
profile [1].

Assay: Enzymatic activity assay with

recombinant human chymase and an
angiotensin-based fluorogenic substrate.

Fluorescence read-out for inhibition [1].

| Initial SAR Exploration | R3 Group (S1 Pocket): Steep structure-activity relationship (SAR). Benzylic

group with 3-CF₃ optimal; small changes (e.g., adding para-fluoro) drastically reduced activity. Alkyl or
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phenethyl groups abolished activity. R2 Group (Acid Mimic): Carboxylic acid crucial; replacement with

tetrazole tolerated, but small alkylamides or cyano groups decreased activity [1]. | Protocol: Synthesis and

testing of analog compounds. IC₅₀ determined using the same enzymatic assay as for HTS [1]. | | Core

Switch | Switching from 1,2,4-triazin-dione to a pyrimidin-2,4-dione (uracil) core yielded equipotent

compounds (e.g., compound 7) with better synthetic accessibility [1]. | Supporting Data: X-ray

crystallography of Compound 1 bound to chymase showed no crucial interactions with the N1-nitrogen of

the original core, justifying the switch [1]. | | Lead Optimization (Compound 8) | Introduction of a small

lipophilic ortho-substituent near the trifluoromethyl group improved activity. Compound 8 showed good

Caco-2 permeability and excellent metabolic stability in rat hepatocytes [1]. | DMPK Protocols: • Caco-2

Assay: For predicting intestinal permeability. • Metabolic Stability: Incubation with rat hepatocytes to

measure intrinsic clearance [1]. |

Preclinical Characterization

Fulacimstat underwent extensive preclinical profiling. The following table consolidates the key data from

its in vitro and in vivo characterization.

Profile Area Key Results

In Vitro Activity Potent and selective inhibitor of human chymase. Maintained activity against
hamster and dog chymase, supporting preclinical models [1].

In Vivo Efficacy In animal models of thrombosis, chymase inhibition accelerated thrombolysis and
prevented thrombus growth without affecting bleeding time or hemostasis [2] [1].

Safety &
Tolerability

Proven safe and well-tolerated in human clinical trials (CHIARA MIA 1) at doses up
to 25 mg twice daily for 2 weeks in patients with left ventricular dysfunction. No

clinically relevant effects on vital signs or potassium levels [3].

Rationale for
New Indication

Chymase was found to inactivate plasmin inside fibrin-rich clots. Inhibiting chymase

protects plasmin, enabling localized clot lysis without systemic anticoagulation, thus
offering a potentially safer alternative to tPA [2].

Biological Pathway and Experimental Workflow
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The renewed therapeutic potential for fulacimstat comes from a novel biological understanding of

chymase's role in thrombosis. The diagram below illustrates this pathway and the associated experimental

evidence.

Mast Cell Activation

Chymase Release

Cleavage and Inactivation of Plasmin

Impaired Fibrinolysis
(Thrombus Growth/Persistence)

Fulacimstat Intervention

Plasmin Activity Protected

Inhibits

Enhanced Thrombus Lysis

In Vivo Evidence:
- mMCP4 knockout mice protected from thrombosis

- Smaller thrombi in knockouts
- TY-51469 accelerated thrombolysis

Click to download full resolution via product page

Chymase-driven pathway of plasmin inactivation and fulacimstat's therapeutic mechanism. In vivo evidence

from knockout models supports the target. [2] [1]

The experimental workflow for the key in vivo validation of this pathway is outlined below.
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Initial Observation

Hypothesis:
Chymase inactivates plasmin

within thrombi

Genetic Model:
mMCP4 knockout mice

(mouse chymase ortholog)

Pharmacological Model:
Wild-type mice treated with
chymase inhibitor TY-51469

Analysis:
Thrombus size, lysis rate,

bleeding time

Result: Knockout/treated animals
showed reduced thrombosis

and enhanced lysis

Result: No change in
bleeding time

Mechanistic Confirmation:
LC-MS detection of

plasmin cleavage products
in human/animal thrombi

Conclusion: Chymase inhibition
is a safe profibrinolytic strategy

Click to download full resolution via product page

Workflow of key experiments validating chymase inhibition for thrombosis, combining genetic and

pharmacological models. [2] [1]
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Future Perspectives

The story of fulacimstat highlights how a new understanding of a drug target's biology can revitalize a

clinical development program [2]. Its potential as a profibrinolytic agent with a low risk of bleeding

positions it as a possible future therapeutic for acute thrombotic conditions like stroke, pulmonary embolism,

and venous thrombosis [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39541507/
https://pubmed.ncbi.nlm.nih.gov/39541507/
https://www.smolecule.com/products/s528537?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11956016/
https://pubmed.ncbi.nlm.nih.gov/39541507/
https://pubmed.ncbi.nlm.nih.gov/30452784/
https://www.smolecule.com/products/b528537#fulacimstat-selective-chymase-inhibitor-discovery
https://www.smolecule.com/products/b528537#fulacimstat-selective-chymase-inhibitor-discovery
https://www.smolecule.com/products/b528537#fulacimstat-selective-chymase-inhibitor-discovery
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s528537?utm_src=pdf-bulk
https://www.smolecule.com/products/s528537?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/s528537?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

